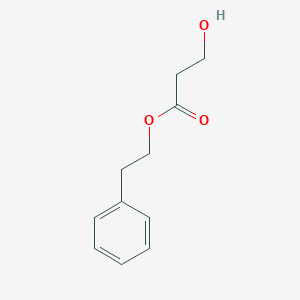

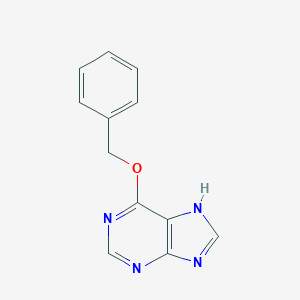

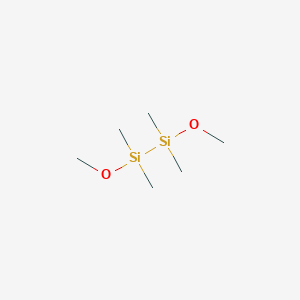

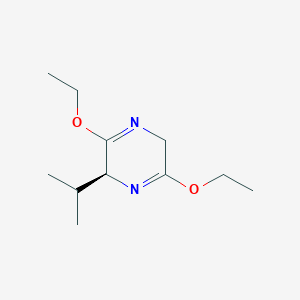

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization : This compound is used in the synthesis of various chemical structures. For instance, Dölling (2012) discussed using it in reactions with iodomethyl tin(IV) compounds following the Schollkopf methodology, yielding a new compound characterized by NMR spectroscopy (Dölling, 2012).

Isotope Labeling in Amino Acids : Raap et al. (1995) described its application in the enantioselective synthesis of isotopically labeled α-amino acids, such as L-lysines. This process is significant for producing specific isotopomers of lysine, characterized by spectroscopic techniques (Raap et al., 1995).

Applications in Asymmetric Synthesis : Sano et al. (1998) explored its use in diastereoselective alkylation, leading to the asymmetric synthesis of α-alkylated serines. This demonstrates its role in creating specific stereochemical configurations in organic compounds (Sano et al., 1998).

Methodological Advancements : Carlsson et al. (2006) developed an efficient methodology for the preparation of this compound, highlighting its importance as a chiral auxiliary in organic synthesis. Their approach optimized the production process, making it more practical and accessible (Carlsson et al., 2006).

Structural Studies and Racemization : Andrews et al. (2002) investigated the solid-state structures and racemization of lithiated versions of this compound. Their work provides insights into the stereochemical behavior of these compounds under different conditions (Andrews et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZLOIRFUQOPL-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1)OCC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=N[C@H](C(=NC1)OCC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452159 |

Source

|

| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

CAS RN |

134870-62-5 |

Source

|

| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.